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molecular formula C5H4BrN3O2 B8286711 4-Bromo-2-nitraminopyridine

4-Bromo-2-nitraminopyridine

Cat. No. B8286711
M. Wt: 218.01 g/mol
InChI Key: AVZYXQQBQRJXAI-UHFFFAOYSA-N
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Patent
US04022897

Procedure details

By substituting 4-bromo-2-nitraminopyridine for the 4-chloro-2-nitraminopyridine in Example I-5, there is obtained 2-amino-4-bromo-3-pyridinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][N+]([O-])=O)[CH:3]=1.ClC1C=CN=C(N[N+]([O-])=[O:21])C=1>>[NH2:8][C:4]1[C:3]([OH:21])=[C:2]([Br:1])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1)N[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)N[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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